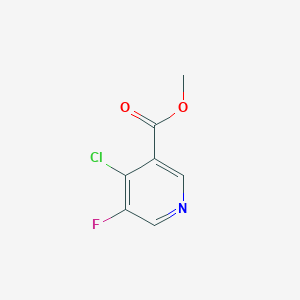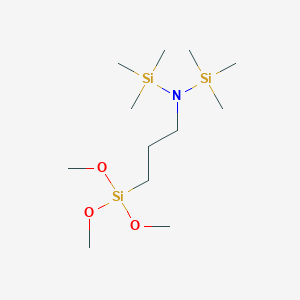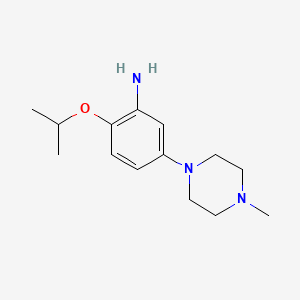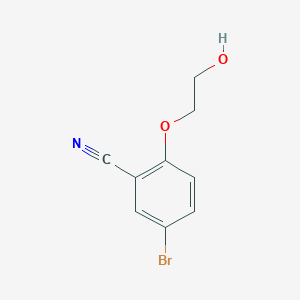
Methyl 4-chloro-5-fluoropyridine-3-carboxylate
概要
説明
“Methyl 4-chloro-5-fluoropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.57 .科学的研究の応用
Methyl 4-chloro-5-fluoropyridine-3-carboxylate is used in the synthesis of various drugs and other compounds. It is also used in the study of biochemical and physiological effects. For example, it has been used in studies to investigate its effects on the nervous system, as well as its ability to inhibit the growth of cancer cells. It has also been used in the synthesis of other compounds, such as nitrofurans, which have been used for the treatment of infections.
作用機序
The mechanism of action of Methyl 4-chloro-5-fluoropyridine-3-carboxylate is not yet fully understood. However, it is known that it is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes, which could explain its effects on the nervous system and its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that it is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes, which could explain its effects on the nervous system and its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using Methyl 4-chloro-5-fluoropyridine-3-carboxylate in lab experiments include its low cost and its ability to be synthesized in a relatively simple manner. Additionally, it is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound on a given system.
将来の方向性
There are many potential future directions for research involving Methyl 4-chloro-5-fluoropyridine-3-carboxylate. These include further investigation into its mechanism of action, its effects on the nervous system, and its ability to inhibit the growth of cancer cells. Additionally, further studies could be conducted to explore the effects of this compound on other biochemical and physiological processes, as well as to explore its potential applications in drug synthesis. Finally, further research could be conducted to explore the potential use of this compound in other areas, such as in the synthesis of other compounds.
Safety and Hazards
特性
IUPAC Name |
methyl 4-chloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABUXSHSEYDQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)



![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)




![3-Bromo-6-fluoroimidazo[1,2-b]pyridazine](/img/structure/B6360943.png)

